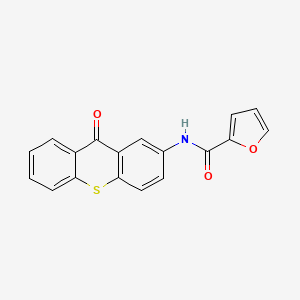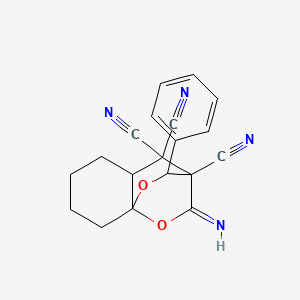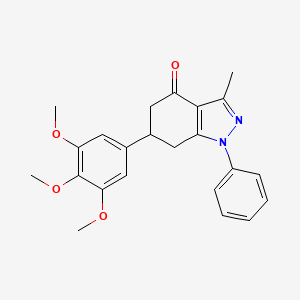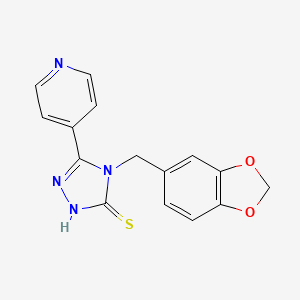
N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a thioxanthone core, which is known for its photophysical and photochemical properties, making it a valuable component in photoinitiators and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with furan-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioxanthone core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of photopolymer materials and coatings.
Mechanism of Action
The mechanism by which N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide exerts its effects is primarily through its photophysical properties. Upon exposure to light, the compound can generate reactive species such as radicals, which can initiate polymerization reactions. The thioxanthone core plays a crucial role in absorbing light and transferring energy to other molecules, facilitating various photochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Another thioxanthone-based compound used as a photoinitiator.
2-(9-oxo-9H-thioxanthen-2-yl)oxyacetic acid: A derivative with similar photophysical properties.
N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Known for its efficient photoinitiation properties.
Uniqueness
N-(9-oxo-9H-thioxanthen-2-yl)furan-2-carboxamide stands out due to its unique combination of a thioxanthone core and a furan-2-carboxamide moiety. This structure imparts distinct photophysical properties, making it particularly effective in applications requiring light absorption and energy transfer.
Properties
Molecular Formula |
C18H11NO3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(9-oxothioxanthen-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H11NO3S/c20-17-12-4-1-2-6-15(12)23-16-8-7-11(10-13(16)17)19-18(21)14-5-3-9-22-14/h1-10H,(H,19,21) |
InChI Key |
ZAIDQJHDLAPQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,5S)-2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11056762.png)
![1-(4-chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11056765.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B11056768.png)
![6-(4-Chlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11056773.png)
![3-Chloronaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B11056775.png)


![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11056809.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056812.png)

![3-(3,4-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056819.png)
![ethyl 4-acetyl-5-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}furan-3-carboxylate](/img/structure/B11056820.png)
![3-[3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11056837.png)
![4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11056853.png)
